REACTION_CXSMILES
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[NH2:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[H][H]>C1COCC1.CO.[Pd]>[NH2:1][C:2]1[C:10]([NH2:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]
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Name
|
|
Quantity
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206 g
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Type
|
reactant
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Smiles
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NC1=C(C(=O)N)C=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
824 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
824 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
catalyst
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Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtrated
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Type
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CUSTOM
|
Details
|
the solvents were evaporated
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Name
|
|
Type
|
|
Smiles
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NC1=C(C(=O)N)C=CC=C1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |